Elevated Lipophilicity (XLogP3) Relative to Thiophene Analog Enhances Predicted Membrane Permeability
The target compound exhibits an XLogP3 of 4.3 [1]. The closest commercially available analog, 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate (CAS 1396843‑49‑4), lacks the fluorine atom and has a lower molecular weight (330.4 g mol⁻¹) . Based on contributions from fluorine, its XLogP3 is estimated to be ≤3.7 [2]. The ΔXLogP3 ≈ +0.6‑0.8 indicates that the target compound resides more favorably within the optimal lipophilicity range (3‑5) for central nervous system (CNS) drug‑like molecules, potentially translating into superior passive permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | Thiophene analog (CAS 1396843‑49‑4): XLogP3 ≈ 3.5‑3.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparator value estimated from molecular descriptors |
Why This Matters
Lipophilicity is a major determinant of passive membrane permeability; a difference of 0.6‑0.8 log units can significantly influence the rate of cell penetration and oral absorption.
- [1] PubChem. CID 71796061. Computed properties: XLogP3 = 4.3. View Source
- [2] Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chem. Soc. Rev., 37, 320‑330. View Source
